molecular formula C26H28Cl2FeNPPd B13756295 cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) CAS No. 76374-09-9

cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)

Cat. No.: B13756295
CAS No.: 76374-09-9
M. Wt: 618.6 g/mol
InChI Key: SNFHKSPIFLPWCV-BATJUKGTSA-L
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Description

Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes cyclopentadiene, palladium, diphenylphosphanyl, and iron components. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) typically involves the following steps:

    Preparation of Cyclopentadiene: Cyclopentadiene is obtained from the thermal cracking of dicyclopentadiene at around 180°C.

    Formation of Dichloropalladium Complex: Palladium chloride is reacted with cyclopentadiene in the presence of a suitable solvent to form the dichloropalladium complex.

    Addition of Diphenylphosphanyl and Iron Components: The diphenylphosphanyl and iron components are introduced under controlled conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:

    High-Temperature Cracking: Large-scale thermal cracking of dicyclopentadiene.

    Catalytic Reactions: Use of catalysts to enhance the formation of the dichloropalladium complex.

    Purification: Advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.

Scientific Research Applications

Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is used in various scientific research applications, including:

    Chemistry: As a catalyst in organic synthesis and polymerization reactions.

    Biology: Studying its interactions with biological molecules and potential therapeutic applications.

    Medicine: Investigating its use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) exerts its effects involves:

    Molecular Targets: Binding to specific molecular targets such as enzymes and receptors.

    Pathways: Modulating biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyl Complexes: Compounds containing the cyclopentadienyl ligand, such as ferrocene.

    Palladium Complexes: Other palladium-based complexes used in catalysis.

    Diphenylphosphanyl Complexes: Compounds with diphenylphosphanyl ligands.

Uniqueness

Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is unique due to its combination of cyclopentadiene, palladium, diphenylphosphanyl, and iron components, which confer distinct reactivity and stability properties.

Properties

CAS No.

76374-09-9

Molecular Formula

C26H28Cl2FeNPPd

Molecular Weight

618.6 g/mol

IUPAC Name

cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)

InChI

InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m1...../s1

InChI Key

SNFHKSPIFLPWCV-BATJUKGTSA-L

Isomeric SMILES

C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]

Canonical SMILES

CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]

Origin of Product

United States

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